molecular formula C16H15Cl2N7O B2646701 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide CAS No. 1058204-71-9

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide

Cat. No.: B2646701
CAS No.: 1058204-71-9
M. Wt: 392.24
InChI Key: UOMQIAFBDGNLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor with micromolar IC50 values . The compound has shown potential in the treatment of various diseases, including cancers .


Molecular Structure Analysis

The molecular structure of this compound involves a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-studied scaffold in medicinal chemistry . The crystal structures of BD1 in complex with four selected inhibitors have been determined, providing insights into the binding modes of these compounds .

Scientific Research Applications

Antimicrobial Activity

Research has identified piperazine and triazolo-pyrazine derivatives, including those structurally related to the queried compound, showing significant antimicrobial activity. These compounds were synthesized and evaluated against bacterial and fungal strains, showing promising results in developing potent antimicrobials (Patil et al., 2021).

Antidiabetic Activity

Studies on triazolo-pyridazine-substituted piperazines have demonstrated their potential as anti-diabetic drugs. These compounds were evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4) and their insulinotropic activities, revealing their significant anti-diabetic potential (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Activity

Research on triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines has shown that these compounds possess antihistaminic activity and inhibit eosinophil infiltration, suggesting potential applications in treating allergic conditions and inflammation (Gyoten et al., 2003).

Adenosine A2a Receptor Antagonism

Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have been investigated for their role as potent and selective adenosine A2a receptor antagonists. This research offers insights into developing treatments for neurological conditions like Parkinson's disease (Vu et al., 2004).

Anticancer Activity

Compounds structurally related to the queried chemical have been explored for their anticancer activities. The development and evaluation of triazolo-pyridazine derivatives have shown promise in inhibiting tumor cell proliferation, indicating their potential in cancer treatment (El-Reedy & Soliman, 2020).

Mechanism of Action

The compound acts as a bromodomain inhibitor, specifically interacting with the bromodomains of BRD4 . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Future Directions

The compound offers promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Further studies are needed to fully understand the potential of this compound in therapeutic applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N7O/c17-11-1-2-12(18)13(9-11)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMQIAFBDGNLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.